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Compound of Interest

Compound Name: 2,2,2-Trichloro-1-p-tolylethanol
CAS No.: 17936-73-1
Cat. No.: B098817
Get Quote
. J

Compound Overview & Synthesis Context

¢ |[UPAC Name: 2,2,2-Trichloro-1-(4-methylphenyl)ethanol[1]

o CAS Number: 2000-43-3 (Generic for phenyl analog; p-tolyl specific derivatives often
referenced in patents like EP0011279B1).

e Molecular Formula:
» Molecular Weight: 239.52 g/mol

Synthesis Protocol (The Jocic Reaction): To validate the spectroscopic data, the compound is
typically synthesized via the base-catalyzed condensation of p-tolualdehyde with chloroform.

e Reagents:p-Tolualdehyde (1.0 eq), Chloroform (excess), KOH (pulverized, 0.2 eq),
DMF/Methanol solvent.

e Mechanism: Generation of the trichloromethanide anion (
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) followed by nucleophilic attack on the aldehyde carbonyl.

« Purification: Acidification followed by extraction (EtOAc) and recrystallization (Hexanes) or
vacuum distillation.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3]

The presence of the p-tolyl group introduces specific symmetry elements (AA'BB' aromatic
system) and a diagnostic methyl singlet that distinguishes this compound from its unsubstituted

phenyl analog.

NMR Data (400 MHz, )
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Technical Insight:
e The Chiral Center: The methine proton at

5.18 is the most critical handle. Its chemical shift is characteristic of trichloromethyl carbinols.
In the unsubstituted phenyl analog, this peak appears at

5.20; the electron-donating effect of the p-methyl group causes a very slight upfield shift
(shielding).

o Aromatic Symmetry: Unlike the complex multiplet of a mono-substituted benzene, the p-tolyl
group creates a clean "roofed" pair of doublets.

NMR Data (100 MHz, )
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Mass Spectrometry (EI-MS)

Mass spectrometry provides the definitive confirmation of the trichloromethyl moiety through
the characteristic chlorine isotope clusters.

Fragmentation Pathway Analysis

The molecule follows a predictable fragmentation pattern dominated by ngcontent-ng-
c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-cleavage.
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Figure 1: Primary fragmentation pathway under Electron Impact (70 eV).

Key Diagnostic lons
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Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydroxyl stretch and the intense carbon-chlorine

vibrations.
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O-H Stretch (

): Broad, strong band indicating hydrogen bonding. In dilute solution (

), a sharp free O-H band appears at

C-H Stretch (Aromatic) (

): Weak intensity.

C-H Stretch (Aliphatic) (

): Distinct bands due to the methyl group and methine proton.

C=C Aromatic (

): Characteristic breathing modes of the benzene ring.

C-ClI Stretch (

): Very strong, broad absorption. This is the "fingerprint” region for the trichloromethyl group.

Quality Control & Purity Assessment

To ensure the integrity of the material for research or drug development, the following checks
are mandatory:

« Isotopic Fidelity: In Mass Spec, the molecular ion cluster must match the theoretical
distribution for

(approx 100 : 96 : 31 for M : M+2 : M+4). Deviations indicate dechlorination or impurities.[2]
e Aldehyde Clearance: Monitor the

NMR region at 9.9 - 10.0 ppm. Any signal here indicates unreacted p-tolualdehyde.

e Solvent Traps: This compound is often an oil or low-melting solid. Check NMR for residual
DMF (
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2.89, 2.96, 8.02) or EtOAC (

4.12, 2.05, 1.26) which can be trapped in the viscous matrix.

References

e Synthesis & Application:Process for the preparation of aromatically substituted acetic acids.
(1980). European Patent EP0011279B1. (Describes the use of 1-(4-methylphenyl)-2,2,2-
trichloroethanol as a key intermediate).

o Base Spectral Data (Phenyl Analog): NIST Mass Spectrometry Data Center. 2,2,2-Trichloro-
1-phenylethanol. NIST Chemistry WebBook, SRD 69.

e Mechanistic Grounding: Reeve, W. (1980). The Reaction of Trichloromethanide lon with
Carbonyl Compounds. Canadian Journal of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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